3,4,4-Trichloro-3-butenoic acid
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Overview
Description
3,4,4-Trichloro-3-butenoic acid is a chlorinated organic compound with the molecular formula C4H3Cl3O2 It is characterized by the presence of three chlorine atoms and a double bond within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,4-Trichloro-3-butenoic acid can be synthesized through the dehydrochlorination of trichloroethylene dimer, specifically 2-H-pentachloro-1,3-butadiene . The reaction involves the use of aqueous alkali under phase-transfer catalysis conditions, with a molar ratio of reagents ketone:KOH:triethylbenzylammonium chloride equal to 1:4:0.05 .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar dehydrochlorination processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4,4-Trichloro-3-butenoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The internal chlorine atom can be substituted by nucleophiles such as morpholine, resulting in compounds like 3,4,4-trichloro-3-butenomorpholide.
Esterification: Reaction with alcohols to form esters, such as tert-butyl 3,4,4-trichloro-3-butenoate.
Common Reagents and Conditions
Common reagents used in these reactions include amines, alcohols, and bases like KOH. Reaction conditions often involve phase-transfer catalysis and controlled temperatures to facilitate the desired transformations .
Major Products Formed
Major products formed from these reactions include substituted amides, esters, and other derivatives that retain the core structure of this compound .
Scientific Research Applications
3,4,4-Trichloro-3-butenoic acid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing polyfunctional derivatives and other complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3,4,4-Trichloro-3-butenoic acid involves nucleophilic substitution and prototropic allyl rearrangement. The compound’s chlorine atoms play a crucial role in its reactivity, allowing it to interact with various nucleophiles and undergo structural transformations
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,4-Pentachlorobutanoic Acid: Another chlorinated butanoic acid with similar reactivity and applications.
3,4,4,4-Tetrachloro-2-butenoic Acid: A related compound with one less chlorine atom, exhibiting similar chemical behavior.
2,3,4,4-Tetrachloro-3-butenoic Acid: Another structurally similar compound with comparable properties.
Uniqueness
3,4,4-Trichloro-3-butenoic acid is unique due to its specific arrangement of chlorine atoms and the presence of a double bond. This structure imparts distinct reactivity and makes it a valuable intermediate for synthesizing various derivatives and functional compounds .
Properties
IUPAC Name |
3,4,4-trichlorobut-3-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl3O2/c5-2(4(6)7)1-3(8)9/h1H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJXHEBDUWGESZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(Cl)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971353 |
Source
|
Record name | 3,4,4-Trichlorobut-3-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5593-85-1 |
Source
|
Record name | 3,4,4-Trichlorobut-3-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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